N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound features a tetrahydroisoquinoline scaffold substituted with an acetyl group at position 2 and a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety at position 5.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15(24)23-11-10-17-6-8-20(12-19(17)14-23)22-27(25,26)21-9-7-16-4-2-3-5-18(16)13-21/h6-9,12-13,22H,2-5,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDGCUCMGPZUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is with a molecular weight of 384.5 g/mol. The compound features a tetrahydroisoquinoline core combined with a sulfonamide group and a naphthalene moiety, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 955748-05-7 |
Antitumor Activity
Research has indicated that compounds within the tetrahydroisoquinoline class exhibit significant antitumor properties. For instance, a study evaluating various derivatives demonstrated that certain analogs exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically:
- Compound 32 : IC50 = 2.5 µg/mL
- Compound 25 : IC50 = 3 µg/mL
- Doxorubicin : IC50 = 37.5 µg/mL
These findings suggest that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may possess similar or enhanced antitumor efficacy compared to established treatments .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. The sulfonamide group may enhance binding affinity to these targets, leading to inhibition of critical signaling pathways associated with tumor growth.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. These studies consistently show a dose-dependent response in cell viability reduction.
-
Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications in the naphthalene and sulfonamide moieties can significantly influence biological activity. For example:
- Substitution patterns on the naphthalene ring can enhance lipophilicity and cellular uptake.
- Variations in the sulfonamide group can modulate inhibitory activity against specific enzymes.
- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties for this compound, including improved solubility and bioavailability compared to other tetrahydroisoquinoline derivatives .
Comparison with Similar Compounds
Research Implications
- Synthetic Challenges : The low yield of 5d (19.2%) suggests that microwave-assisted methods, while efficient, may require optimization for sulfonamide-linked compounds .
- Structure-Activity Relationships (SAR) : The evidence lacks pharmacological data, but structural comparisons imply that:
- The acetyl group in the target compound may improve pharmacokinetic properties over bulkier acyl substituents.
- The tetrahydronaphthalene-sulfonamide moiety could enhance hydrophobic interactions compared to simpler aryl sulfonamides.
Q & A
Q. How can this compound be applied in non-pharmaceutical research (e.g., chemical engineering)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
